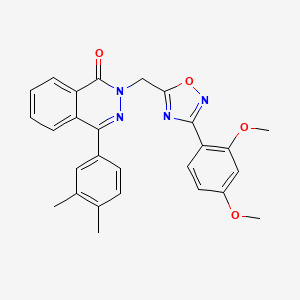

![molecular formula C18H20N4O4S B2392916 3-(1-(2-(3,5-二甲基异恶唑-4-基)乙酰)哌啶-4-基)噻吩并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 2034534-02-4](/img/structure/B2392916.png)

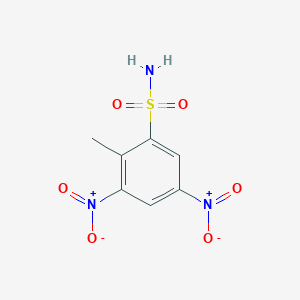

3-(1-(2-(3,5-二甲基异恶唑-4-基)乙酰)哌啶-4-基)噻吩并[3,2-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of 3,5-dimethylisoxazole . It’s part of a class of compounds that act as acetyl-lysine-mimetic bromodomain ligands . These compounds are known to have antiproliferative and anti-inflammatory properties .

Molecular Structure Analysis

The molecular structure of 3,5-dimethylisoxazole derivatives has been determined using X-ray crystallographic analysis . This method allows for the identification of the interactions responsible for the activity and selectivity of these compounds against a selection of phylogenetically diverse bromodomains .科学研究应用

合成和化学性质

- 对相关化合物的研究通常涉及合成新型嘧啶、噻唑嘧啶和异恶唑嘧啶,表明人们对这类化合物的化学性质和合成技术有着广泛的兴趣。例如,研究从天然化合物衍生的新型苯并二呋喃、1,3,5-三嗪和噻唑嘧啶作为抗炎和镇痛剂,展示了类似化合物的药物应用(Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

药用应用

- 另一个研究领域集中在嘧啶衍生物的潜在药物应用上。对 6-[4-(烯丙基/苯基)-5-硫代-1,2,4-三唑-3-基]嘧啶-2,4-二酮等化合物进行的研究揭示了它们对各种生物靶标的活性,表明类似化合物可能具有抗病毒、抗菌或抗癌特性(Mekuskiene & Vainilavicius, 2006)。

抗病毒和抗癌研究

- 嘧啶衍生物的抗病毒和抗癌评价,例如研究 1,3-二甲基-6-(1H-1,2,3-三唑-1-基)嘧啶-2,4(1H,3H)-二酮衍生物对甲型肝炎病毒和单纯疱疹病毒的活性,强调了这些化合物在药物化学和药物开发中的潜力(El-Etrawy & Abdel-Rahman, 2010)。

作用机制

The 3,5-dimethylisoxazole moiety, a component of the compound, acts as a novel acetyl-lysine bioisostere . It displaces acetylated histone-mimicking peptides from bromodomains, thereby inhibiting the interaction between bromodomains and acetylated lysines . This interaction is vital for the epigenetic regulation of gene transcription .

未来方向

The 3,5-dimethylisoxazole derivatives, including the compound , are promising leads for the further development of selective probes for the bromodomain and extra C-terminal domain (BET) family and CREBBP bromodomains . They have potential applications in the treatment of conditions that can benefit from the inhibition of gene transcription .

属性

IUPAC Name |

3-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-10-13(11(2)26-20-10)9-15(23)21-6-3-12(4-7-21)22-17(24)16-14(5-8-27-16)19-18(22)25/h5,8,12H,3-4,6-7,9H2,1-2H3,(H,19,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECQLCBKXIEYBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

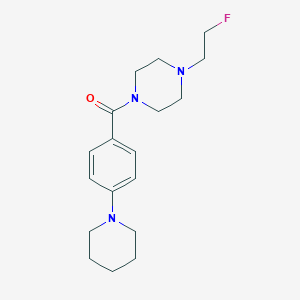

![2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2392834.png)

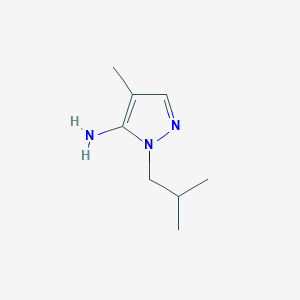

![2-({4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-1,5-dihydro-4H-imidazol-2-yl}amino)-3-phenylpropanoic acid](/img/structure/B2392843.png)

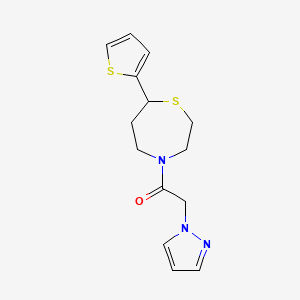

![N-(3-((dimethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2392849.png)

![4-butoxy-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2392851.png)

![3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2392853.png)

![N-(4-chloro-2-fluorophenyl)-2-[6-(4-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2392856.png)